molecular formula C24H20FNO4 B2662101 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid CAS No. 1822811-69-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid

Cat. No.: B2662101
CAS No.: 1822811-69-7
M. Wt: 405.425
InChI Key: MRKNBVBFPVLABO-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Amino Acids in Research

The exploration of fluorinated amino acids began in the mid-20th century, driven by fluorine’s unique electronegativity and bioisosteric potential. Early studies in the 1960s demonstrated that fluorinated phenylalanine derivatives could substitute for natural phenylalanine in proteins, enabling mechanistic studies of enzyme specificity and folding. For example, 4-fluorophenylalanine was first incorporated into chymotrypsin in 1967 to probe substrate binding through ^19^F NMR spectroscopy. By the 1980s, synthetic methodologies evolved to include transition-metal-catalyzed alkylation and enzymatic resolution, though yields and enantiomeric excess (ee) remained modest. A breakthrough came with the development of Ni(II) and Zn(II) complexes, which enabled asymmetric synthesis of fluorinated phenylalanines with up to 95% ee, as demonstrated in the preparation of 3,4,5-trifluoro-phenylalanine derivatives. These advances laid the groundwork for the targeted design of fluorinated amino acids, including 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid.

Table 1: Key Milestones in Fluorinated Phenylalanine Synthesis

Year Innovation Yield/ee Reference
1967 First protein incorporation (4FF) N/A
2008 Ni(II)-complex-mediated alkylation 86%, 95% ee
2020 Flow-based photooxidative cyanation 67% (racemic)

Significance of Fmoc-Protected Fluorophenylalanines in Chemical Science

Fmoc protection has become indispensable in solid-phase peptide synthesis (SPPS) due to its orthogonality and mild deprotection conditions. The Fmoc group in this compound ensures stability during iterative coupling reactions while permitting efficient cleavage under basic conditions. This derivative’s para-fluorine atom enhances peptide stability by resisting oxidative degradation and modulating hydrophobic interactions. For instance, Fmoc-α-methyl-L-4-fluorophenylalanine has been used to construct peptide nanotubes with improved thermal stability, leveraging fluorine’s ability to engage in weak C–F···H–N hydrogen bonds. Additionally, the surfactant-like properties of Fmoc-phenylalanine derivatives enable applications beyond synthesis, such as antimicrobial hydrogels that disrupt bacterial membranes.

Structural Advantages of Fmoc-Protected 4-Fluorophenylalanine

  • Enhanced Solubility : Fluorine’s hydrophobic nature is balanced by the Fmoc group’s aromatic stacking, facilitating dissolution in polar aprotic solvents (e.g., DMF).
  • Stereochemical Control : The α-methyl substitution in related derivatives reduces racemization during coupling, critical for synthesizing enantiopure peptides.

Structure-Function Relationship Paradigm in Fluorinated Amino Acid Research

The bioactivity of fluorinated phenylalanine derivatives is dictated by fluorine’s electronic and steric effects. In this compound, the para-fluorine withdraws electron density from the aromatic ring, lowering the pKa of adjacent functional groups and enhancing hydrogen-bonding capacity. This modification alters peptide secondary structures; for example, fluorinated analogs stabilize β-sheets in amyloid fibrils by reducing electrostatic repulsion between side chains. The compound’s rigid α-carbon configuration also restricts backbone flexibility, favoring conformations that improve receptor binding selectivity. Comparative studies show that meta- and ortho-fluorinated analogs exhibit reduced helical propensity compared to the para derivative, underscoring the positional sensitivity of fluorine’s impact.

Table 2: Impact of Fluorine Position on Peptide Properties

Position Helical Propensity Solubility (mg/mL) Reference
Para High 12.4
Meta Moderate 8.7
Ortho Low 5.2

Current Research Landscape and Knowledge Gaps

Recent advances in continuous-flow synthesis have enabled gram-scale production of racemic fluorinated amino acids, addressing longstanding scalability challenges. However, enantioselective methods remain underdeveloped, with most routes relying on chiral auxiliaries or costly biocatalysts. For instance, Zn(II)-mediated transamination achieves only 33–66% ee for fluorinated phenylalanines. Open questions persist regarding the in vivo stability of fluorinated peptides and their metabolic fate, areas underexplored due to the complexity of tracking fluorine in biological systems. Additionally, the role of fluorine in modulating immune responses—via interactions with Toll-like receptors or major histocompatibility complexes—warrants further investigation to expand therapeutic applications.

Priority Research Directions

  • Catalytic Asymmetric Synthesis : Developing earth-abundant metal catalysts to improve ee without chiral auxiliaries.
  • In Vivo Tracking : Leveraging ^19^F MRI and NMR to monitor fluorinated peptide biodistribution.
  • Computational Modeling : Predicting fluorine’s impact on peptide-receptor binding using quantum mechanics/molecular mechanics (QM/MM) simulations.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNBVBFPVLABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-fluorophenylacetic acid under appropriate conditions to form the desired propanoic acid derivative. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity of the final product. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Deprotection: The free amino acid.

    Coupling: Peptide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in the aryl substituent, stereochemistry, or additional functional groups. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
Target compound 4-fluorophenyl C24H20FNO4 405.42 Peptide synthesis, antiviral studies
(S)-2-(Fmoc-amino)-3-(2-fluorophenyl)propanoic acid 2-fluorophenyl C24H20FNO4 405.42 Fluorescent probes, enzyme inhibitors
(S)-2-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl C24H20N2O6 432.43 Photolabile protecting groups, redox studies
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid 2-methylphenyl C25H23NO4 401.45 Solid-phase synthesis, chiral intermediates
3-(Fmoc-amino)-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl C24H20ClNO4 421.87 Antiviral agents, protease inhibitors
(S)-2-(Fmoc-amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(CF3)phenyl C25H20ClF3NO4 506.88 Targeted drug delivery, receptor binding assays

Key Observations :

  • Lipophilicity : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity but reduce membrane permeability compared to fluorophenyl derivatives .
  • Stereochemistry : The (S)-enantiomer dominates in bioactive applications (e.g., antiviral agents in ), while racemic mixtures (DL-forms) are used in bulk synthesis .
  • Functionalization : Compounds with heterocyclic or selenadiazolyl groups (e.g., ) exhibit enhanced fluorescence or redox activity for biochemical assays.

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Structural Overview

The compound can be characterized by the following structural features:

  • Fluorenyl Group : Provides stability and hydrophobic interactions.
  • Methoxycarbonyl Group : Enhances solubility and acts as a protecting group for amino acids.
  • Fluorophenyl Substituent : Imparts unique electronic properties that may influence receptor binding and activity.

Molecular Formula : C₂₄H₂₀FNO₄
Molecular Weight : 405.42 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve various mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting processes like protein synthesis and cellular signaling.
  • Receptor Binding : Its structural components suggest that it could interact with various receptors, influencing physiological responses.
  • Anticancer Properties : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells or inhibiting tumor growth through various pathways.

Comparative Biological Activity

To provide a clearer understanding, the biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-2-((9H-fluoren-9-yl)methoxycarbonyl)amino-3-(4-fluorophenyl)propanoic acidSimilar fluorene moietyAnticancer, anti-inflammatory
(S)-2-((9H-fluoren-9-yl)methoxycarbonyl)amino-3-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acidContains dioxole ringAnalgesic properties
(S)-2-((9H-fluoren-9-yl)methoxycarbonyl)amino-3-(4-carbamoylphenyl)propanoic acidCarbamoyl group additionPotential neuroprotective effects

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Antitumor Activity : In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated that it reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : Another study explored its efficacy in models of inflammation, where it was found to significantly reduce levels of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases.
  • Peptide Synthesis Applications : The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests utility in peptide synthesis, where it can protect amino acids during coupling reactions, enhancing the efficiency of synthesizing biologically active peptides.

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation . The 4-fluorophenyl substituent enhances steric and electronic effects, which may influence coupling efficiency or side-chain interactions in target peptides.

Q. What are the standard analytical methods for characterizing this compound?

Key characterization methods include:

  • Reverse-phase HPLC (RP-HPLC): Purity assessment using C18 columns with UV detection at 265–280 nm (λ_max for Fmoc) .
  • Mass spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~437.4 g/mol based on analogs) .
  • NMR spectroscopy: ¹⁹F NMR to verify fluorophenyl substitution (δ ~ -115 ppm for para-F) and ¹H/¹³C NMR for backbone structure validation .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at -20°C in a desiccator to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as fluorenyl derivatives may degrade photochemically .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common side reactions?

Methodology:

  • Coupling conditions: Use HATU/DIPEA in DMF for efficient amide bond formation, minimizing racemization .

  • By-product mitigation: Monitor for Fmoc deprotection (via TLC or LC-MS) during prolonged reactions. Common side products include diketopiperazines (cyclization) or truncated sequences due to incomplete coupling .

  • Example data:

    ConditionYield (%)Major Impurity
    HATU/DIPEA85Diketopiperazine (5%)
    EDCI/HOBt72Truncated peptide (12%)

Q. How do structural analogs with varying fluorination patterns affect biological activity?

Comparative studies of analogs (e.g., 3,5-difluorophenyl vs. 4-fluorophenyl) reveal:

  • Increased lipophilicity: 3,5-difluoro substitution raises logP by ~0.5, enhancing membrane permeability but reducing aqueous solubility .
  • Receptor binding: Fluorine’s electronegativity alters π-π stacking in enzyme active sites. For example, 4-fluorophenyl derivatives show 2x higher inhibition of trypsin-like proteases compared to non-fluorinated analogs .

Q. What strategies resolve discrepancies in reported bioactivity data for Fmoc-protected fluorophenyl derivatives?

  • Controlled assays: Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to minimize pH-dependent fluorescence interference from the Fmoc group.
  • Orthogonal validation: Combine SPR (surface plasmon resonance) with cellular assays to distinguish true binding from artifacts. For example, SPR-confirmed IC₅₀ values for kinase inhibitors correlate poorly with cell-based data due to off-target Fmoc interactions .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or basic conditions?

  • Inhalation risk: Use fume hoods during SPPS to avoid aerosolized particles (H335: respiratory irritation) .
  • Skin protection: Wear nitrile gloves; Fmoc derivatives may cause allergic dermatitis (H315/H319) .
  • Waste disposal: Neutralize acidic/basic waste streams before disposal to prevent Fmoc cleavage into toxic fluorene byproducts .

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